Leucinostatin A

Mitochondrial Bioenergetics ATP Synthase Inhibition Cancer Metabolism

Leucinostatin A is a high-affinity mitochondrial ATP synthase inhibitor (Ki=80 nM) with a unique concentration-dependent mechanism switch (>300 nM uncoupling). This ≥95% HPLC-verified lyophilized powder is essential for cancer-stroma crosstalk and antifungal studies. Irreplaceable by analogs like lefleuganan. Validate your target engagement with this gold-standard positive control.

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
Cat. No. B8091911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin A
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
InChIInChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1
InChIKeyFOAIGCPESMNWQP-TXVCAPCZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucinostatin A: A Hydrophobic Nonapeptide Antibiotic for Mitochondrial Research and Anticancer Discovery


Leucinostatin A (CAS 76600-38-9) is a natural nonapeptide antibiotic first isolated in 1973 from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus) [1]. It is a major component of an atypical nonapeptide complex and is characterized by its highly hydrophobic core and a positively charged C-terminal dimethylamine moiety [2]. The compound is commercially available primarily as a ≥95% HPLC-verified mixture with Leucinostatin B, supplied as a lyophilized powder that is soluble in DMF, DMSO, ethanol, and methanol, and should be stored at -20°C for long-term stability .

Why Leucinostatin A Cannot Be Simply Substituted with In-Class Analogs: Key Differentiators for Research Procurement


Despite belonging to the same class of hydrophobic nonapeptide antibiotics, leucinostatin A possesses a unique and highly specific mechanism of action that is not shared by its closest synthetic analog, lefleuganan, nor by other mitochondrial inhibitors like oligomycin. Leucinostatin A is a potent, high-affinity inhibitor of mitochondrial ATP synthase, a mechanism that directly underlies its potent anticancer and antifungal activities [1]. In contrast, lefleuganan, a clinical-stage derivative, acts primarily as an uncoupler of oxidative phosphorylation and shows significantly reduced potency for ATP synthase inhibition [1]. This fundamental difference in target engagement means that experimental outcomes—particularly in studies of mitochondrial function, cell metabolism, or cancer-stroma interactions—cannot be replicated by simply substituting one compound for another. Furthermore, the structural requirements for its activity are highly specific; structure-activity relationship (SAR) studies have demonstrated that the full nonapeptide structure is essential, with specific residues like hydroxyleucine being critical for its unique biological profile [2]. Therefore, for research aiming to investigate or leverage the specific ATP synthase inhibition pathway, leucinostatin A is an irreplaceable molecular probe.

Quantitative Evidence for Leucinostatin A's Differentiation from Analogs and Alternatives


Leucinostatin A is a More Potent ATP Synthase Inhibitor than the Clinical Derivative Lefleuganan

Leucinostatin A demonstrates a >3-fold higher potency for inhibiting mitochondrial ATP synthase compared to its clinical-stage derivative, lefleuganan. The Ki value for leucinostatin A against bovine ATP synthase is approximately 80 nM, whereas lefleuganan exhibits a Ki of 265 nM in the same assay [1]. This difference in target engagement directly correlates with their respective cytotoxicities, explaining why leucinostatin A remains the preferred tool compound for studies focused on ATP synthase inhibition [1]. For context, the classic ATP synthase inhibitor oligomycin A has a Ki of ~20 nM in this system [1].

Mitochondrial Bioenergetics ATP Synthase Inhibition Cancer Metabolism

Leucinostatin A Exhibits Superior Tumor-Selective Cytotoxicity Compared to In Vivo Anti-Tumor Activity of Atpenin B

Leucinostatin A demonstrates a >278-fold selectivity for a breast cancer cell line (BT-20, IC50 = 2.3 nM) over a normal mammary cell line (IC50 = 640 nM) [1]. This profound selectivity is a key differentiator from other mitochondrial inhibitors. In a direct in vivo comparison using a prostate cancer xenograft model (DU-145 cells co-inoculated with prostate stromal cells in nude mice), leucinostatin A significantly suppressed tumor growth, while atpenin B, another mitochondrial inhibitor, did not show the same efficacy [2]. This effect was specific to the tumor-stroma interaction, as leucinostatin A had no effect on tumors formed from DU-145 cells alone [2].

Cancer Therapeutics Tumor-Stroma Interaction Drug Selectivity

Leucinostatin A's Antifungal Activity Against Pythium ultimum is Quantified at <1 μM, Defining a Baseline for Oomycete Studies

Leucinostatin A is exceptionally active against the oomycete plant pathogen Pythium ultimum, with an effective 1-day 50% inhibitory concentration (IC50) of less than 1 μmol [1]. This level of potency provides a quantifiable benchmark for studies on oomycete biology and antifungal resistance. While other leucinostatins also show antifungal properties, this specific activity against a key plant pathogen is a notable and reproducible characteristic of leucinostatin A. In comparison, broader antimicrobial activity has been reported for leucinostatins against various fungal strains with minimal inhibitory concentrations (MICs) between 10 μM and 25 μM [2], underscoring its relative potency against this specific target.

Antifungal Discovery Plant Pathology Oomycete Inhibition

Leucinostatin A Exhibits Concentration-Dependent Dual Activity: ATP Synthase Inhibition (<240 nM) vs. Uncoupling (>300 nM)

Leucinostatin A displays a unique concentration-dependent dual mechanism of action on mitochondrial function, a feature that distinguishes it from pure uncouplers like lefleuganan. At lower concentrations (<240 nM), it acts as a specific ATP synthase inhibitor, binding to the Fo portion of the enzyme [1]. At higher concentrations (>300 nM), it switches to a protonophoric uncoupling mechanism [1]. This concentration-dependent switch is not observed with its analog lefleuganan, which acts primarily as an uncoupler across a wider concentration range [2]. This precise, quantifiable transition provides a valuable experimental control point for mitochondrial research.

Mitochondrial Toxicology Drug Mechanism Bioenergetics

High-Impact Research Applications for Leucinostatin A Driven by Its Quantifiable Differentiation


Investigating the Role of ATP Synthase in Cancer Metabolism and Tumor-Stroma Interactions

Leucinostatin A's >3-fold higher potency for ATP synthase inhibition (Ki = 80 nM) compared to lefleuganan makes it the tool of choice for dissecting the role of this enzyme in cancer bioenergetics. Its demonstrated in vivo efficacy in suppressing prostate cancer growth via modulation of IGF-I expression in stromal cells provides a validated starting point for studies on tumor microenvironment crosstalk [1]. Researchers should utilize concentrations below 240 nM to ensure the specific ATP synthase inhibitory mechanism is engaged [2].

Defining the Mitochondrial Basis of Antifungal and Antiprotozoal Activity

For studies aiming to validate the mitochondrial ATP synthase as a target in pathogenic fungi and protozoa, leucinostatin A serves as an essential positive control. Its potent inhibition of Pythium ultimum (IC50 < 1 μM) [1] and its nanomolar-range activity against Plasmodium falciparum transmission (IC50 = 0.16 nM) [2] establish clear benchmarks for target engagement. Its specificity is further validated by its lack of hemolytic activity at 100 μM, a concentration >2000-fold higher than its IC50 against P. falciparum [2].

Characterizing Novel ATP Synthase Inhibitors and Uncouplers via Comparative Mechanism-of-Action Studies

Leucinostatin A's unique concentration-dependent switch between ATP synthase inhibition (<240 nM) and uncoupling (>300 nM) provides a powerful internal control for mechanistic studies of new compounds targeting oxidative phosphorylation [1]. By comparing the effects of novel molecules to the established dual-phase behavior of leucinostatin A, researchers can more precisely classify their mechanism of action. This is further strengthened by the availability of the structurally related analog lefleuganan, which acts predominantly as an uncoupler [2].

Developing and Validating Targeted Delivery Systems to Overcome Inherent Toxicity

The high intrinsic potency of leucinostatin A, while therapeutically promising, is also associated with significant systemic toxicity that limits its direct clinical use [1]. This creates a specific and valuable application for research into targeted drug delivery. The development and characterization of liposomal formulations or antibody-drug conjugates can be quantitatively benchmarked using the established in vitro potency (e.g., BT-20 IC50 = 2.3 nM) and selectivity data (e.g., 278-fold selectivity for cancer cells) of the free compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.